molecular formula C21H21N3O3 B11387391 1-(4-ethoxyphenyl)-N-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

1-(4-ethoxyphenyl)-N-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11387391
M. Wt: 363.4 g/mol
InChI Key: AHNPVLRZQMFGLF-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-N-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic organic compound belonging to the pyridazine family This compound is characterized by its complex structure, which includes ethoxyphenyl and ethylphenyl groups attached to a dihydropyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethoxyphenyl)-N-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the pyridazine core: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the ethoxyphenyl and ethylphenyl groups: These groups can be introduced through nucleophilic substitution reactions using suitable halogenated precursors.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-ethoxyphenyl)-N-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy and ethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the pyridazine ring can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-(4-ethoxyphenyl)-N-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory or anticancer properties.

    Materials Science: It can be used in the development of organic semiconductors or as a building block for complex molecular architectures.

    Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-N-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The ethoxyphenyl and ethylphenyl groups may enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • 1-(4-methoxyphenyl)-N-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
  • 1-(4-ethoxyphenyl)-N-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylate

Uniqueness: 1-(4-ethoxyphenyl)-N-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to the presence of both ethoxy and ethyl groups, which may confer distinct physicochemical properties and biological activities compared to its analogs. These structural variations can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-N-(4-ethylphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C21H21N3O3/c1-3-15-5-7-16(8-6-15)22-21(26)20-19(25)13-14-24(23-20)17-9-11-18(12-10-17)27-4-2/h5-14H,3-4H2,1-2H3,(H,22,26)

InChI Key

AHNPVLRZQMFGLF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)OCC

Origin of Product

United States

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